molecular formula C10H12F3N B15224448 (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15224448
M. Wt: 203.20 g/mol
InChI Key: GXHOUDQDIGNXFM-VIFPVBQESA-N
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Description

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenyl derivatives and trifluoroacetaldehyde.

    Formation of Intermediate: The reaction between 3,5-dimethylphenyl derivatives and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Utilizing catalytic hydrogenation to reduce intermediates to the desired amine.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to isolate the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine: The racemic mixture of both enantiomers.

    1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m0/s1

InChI Key

GXHOUDQDIGNXFM-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C(F)(F)F)N)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C(F)(F)F)N)C

Origin of Product

United States

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